molecular formula C13H13N5 B13938668 5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B13938668
M. Wt: 239.28 g/mol
InChI Key: BAEKRMUFCBZPQL-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines.

Chemical Reactions Analysis

5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of phosphodiesterase by binding to its active site, thereby preventing the breakdown of cyclic nucleotides . This inhibition can lead to various physiological effects, including anti-inflammatory and antiproliferative activities.

Comparison with Similar Compounds

5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is structurally similar to other pyrrolopyrimidines and pyrimidopyrimidines. Some of the similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications .

Biological Activity

5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C13H12N4
  • Molecular Weight: 224.26 g/mol
  • IUPAC Name: this compound

Research indicates that this compound functions primarily as a selective inhibitor of various kinases, including those involved in cancer cell proliferation and survival pathways. Its structural similarity to other known kinase inhibitors suggests it may interact with the ATP-binding sites of these enzymes.

Inhibition of Kinase Activity

Studies have demonstrated that this compound exhibits potent inhibitory effects on several kinases:

  • JAK1 Inhibition:
    • The compound has shown an IC50 value of approximately 8.5 nM against JAK1, indicating strong potency in inhibiting this kinase which is crucial for cytokine signaling and implicated in various cancers .
  • Akt Inhibition:
    • It has been reported that derivatives related to this compound act as selective inhibitors of Akt (Protein Kinase B), which plays a vital role in cell survival and metabolism .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

  • Cell Proliferation Assays:
    • The compound demonstrated significant antiproliferative activity against several cancer cell lines, including MCF-7 and A549, with IC50 values in the low micromolar range .
  • In Vivo Studies:
    • In xenograft mouse models, administration of the compound led to a notable reduction in tumor growth, supporting its potential as a therapeutic agent .

Case Studies

Study ReferenceBiological ActivityFindings
JAK1 InhibitionIC50 = 8.5 nM; Selectivity index over JAK2 = 48
Akt InhibitionPotent ATP-competitive inhibitors with good selectivity
Antitumor ActivitySignificant growth inhibition in MCF-7 and A549 cells; effective in xenograft models

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics. However, challenges remain regarding its metabolic stability and clearance rates, which can affect its bioavailability.

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

5-(4-aminophenyl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H13N5/c1-18-6-10(8-2-4-9(14)5-3-8)11-12(15)16-7-17-13(11)18/h2-7H,14H2,1H3,(H2,15,16,17)

InChI Key

BAEKRMUFCBZPQL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)N

Origin of Product

United States

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